Shp2-IN-26 -

Shp2-IN-26

Catalog Number: EVT-12515940
CAS Number:
Molecular Formula: C20H22Cl2N6OS
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Shp2-IN-26 is a novel compound designed to inhibit the activity of the protein tyrosine phosphatase Shp2, which plays a significant role in various cellular signaling pathways, particularly those related to cancer progression and immune response modulation. The compound has been identified as a promising candidate for therapeutic applications due to its potential to disrupt oncogenic signaling and enhance anti-tumor immunity.

Source

The compound Shp2-IN-26 was developed as part of ongoing research into selective inhibitors of Shp2. This research is motivated by the need for effective cancer treatments that target aberrant signaling pathways involving Shp2, particularly in cancers with mutations in the RAS/mitogen-activated protein kinase pathway .

Classification

Shp2-IN-26 falls under the category of allosteric inhibitors. Allosteric inhibitors modulate protein function by binding to sites other than the active site, thereby altering the protein's conformation and activity. This class of compounds is particularly valuable in drug design because they can provide specificity and reduce off-target effects compared to traditional competitive inhibitors .

Synthesis Analysis

The synthesis of Shp2-IN-26 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions include alkylation, protection of functional groups, and subsequent deprotection steps to yield the final compound.
  3. Technical Details: The synthesis typically employs techniques such as:
    • Nucleophilic substitution: To introduce necessary functional groups.
    • Reduction reactions: To convert intermediates into more reactive forms.
    • Chromatography: For purification of the final product.

The detailed synthesis pathway has been optimized to enhance yield and purity, which is critical for biological testing .

Molecular Structure Analysis

The molecular structure of Shp2-IN-26 can be characterized by its unique arrangement of atoms that facilitate its interaction with the Shp2 enzyme:

  • Structure: The compound features a core scaffold that is essential for binding to the active site of Shp2, along with side chains that enhance its specificity and potency.
  • Data: X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy may be employed to elucidate the precise three-dimensional structure and confirm binding interactions with Shp2.

This structural information is crucial for understanding how modifications to the compound can influence its biological activity .

Chemical Reactions Analysis

Shp2-IN-26 undergoes specific chemical reactions that are essential for its function:

  1. Binding Interactions: The compound binds to allosteric sites on Shp2, leading to conformational changes that inhibit enzymatic activity.
  2. Enzymatic Assays: Various assays are conducted to evaluate the inhibitory effects of Shp2-IN-26 on phosphatase activity, typically measuring changes in substrate turnover rates.

These reactions are characterized by their kinetics and thermodynamics, providing insight into how effectively Shp2-IN-26 can inhibit its target compared to other known inhibitors .

Mechanism of Action

The mechanism by which Shp2-IN-26 exerts its effects involves several key processes:

  1. Allosteric Modulation: By binding to an allosteric site on Shp2, the compound induces a conformational change that reduces the enzyme's ability to dephosphorylate target proteins involved in cell signaling pathways.
  2. Impact on Signaling Pathways: This inhibition disrupts downstream signaling cascades, particularly those involving RAS activation, thereby impeding cancer cell proliferation and survival.

Data from cellular assays demonstrate that treatment with Shp2-IN-26 leads to decreased phosphorylation of key signaling proteins, indicating effective inhibition of Shp2 activity .

Physical and Chemical Properties Analysis

Shp2-IN-26 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically within a range suitable for cellular uptake.
  • Solubility: Optimized for solubility in biological media, facilitating effective dosing in experimental setups.
  • Stability: Evaluated under various conditions (e.g., temperature, pH) to ensure reliability during experiments.

These properties are critical for determining the pharmacokinetics and bioavailability of the compound in vivo .

Applications

Shp2-IN-26 holds significant promise in scientific research and therapeutic applications:

  1. Cancer Treatment: As an inhibitor of Shp2, it may be used in clinical settings to treat cancers characterized by RAS pathway mutations or overactive Shp2 signaling.
  2. Immunotherapy: Potentially enhancing anti-tumor immune responses by modulating immune checkpoint pathways influenced by Shp2 activity.

Ongoing studies aim to further elucidate its efficacy and safety profile in preclinical models before advancing to clinical trials .

Properties

Product Name

Shp2-IN-26

IUPAC Name

(3S,4S)-8-[3-(2,3-dichlorophenyl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Molecular Formula

C20H22Cl2N6OS

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C20H22Cl2N6OS/c1-11-17(23)20(10-29-11)5-7-28(8-6-20)14-9-24-16-18(25-14)26-27-19(16)30-13-4-2-3-12(21)15(13)22/h2-4,9,11,17H,5-8,10,23H2,1H3,(H,25,26,27)/t11-,17+/m0/s1

InChI Key

PTODQOKWRFFFFB-APPDUMDISA-N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.